(6-cyanonaphthalen-2-yl) 4-hexoxybenzoate
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Overview
Description
(6-cyanonaphthalen-2-yl) 4-hexoxybenzoate is an organic compound known for its unique chemical structure and properties. It is composed of a naphthalene ring substituted with a cyano group at the 6th position and a benzoate ester group at the 2nd position, which is further substituted with a hexoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-cyanonaphthalen-2-yl) 4-hexoxybenzoate typically involves a multi-step process. One common method includes the esterification of 4-hexoxybenzoic acid with 6-cyanonaphthalen-2-ol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
(6-cyanonaphthalen-2-yl) 4-hexoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted benzoates or naphthalenes.
Scientific Research Applications
(6-cyanonaphthalen-2-yl) 4-hexoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of (6-cyanonaphthalen-2-yl) 4-hexoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: A volatile organic compound with similar ester functionality.
Ethyl benzoate: Another ester with comparable chemical properties.
Vinyl benzoate: An ester with a vinyl group, used in polymer synthesis.
Uniqueness
(6-cyanonaphthalen-2-yl) 4-hexoxybenzoate is unique due to its combination of a naphthalene ring, cyano group, and hexoxybenzoate ester. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
61699-21-6 |
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Molecular Formula |
C24H23NO3 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
(6-cyanonaphthalen-2-yl) 4-hexoxybenzoate |
InChI |
InChI=1S/C24H23NO3/c1-2-3-4-5-14-27-22-11-8-19(9-12-22)24(26)28-23-13-10-20-15-18(17-25)6-7-21(20)16-23/h6-13,15-16H,2-5,14H2,1H3 |
InChI Key |
RGUROMXZGDAFKP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C#N |
Origin of Product |
United States |
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